2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride
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Overview
Description
5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride is a chemical compound with the molecular formula C10H18N2OS·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, an aminoethyl group, and a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of furfuryl chloride with dimethylamine to form 5-(chloromethyl)furfuryldimethylamine. This intermediate is then reacted with 2-aminoethanethiol under controlled conditions to yield the desired compound. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminoethyl and thiomethyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)furfuryldimethylamine
- 2-Aminoethanethiol
- Furfuryl chloride
Uniqueness
5-(2-Aminoethylthiomethyl)furfuryldimethylamine hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19ClN2OS |
---|---|
Molecular Weight |
250.79 g/mol |
IUPAC Name |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H18N2OS.ClH/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;/h3-4H,5-8,11H2,1-2H3;1H |
InChI Key |
MHYPZOIXCWYNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCN.Cl |
Origin of Product |
United States |
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